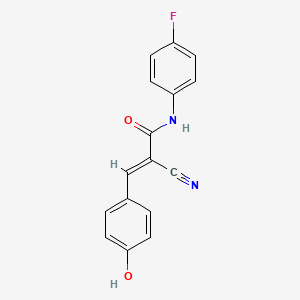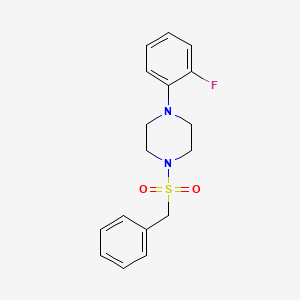
N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamide, also known as dichlofluanid, is a fungicide that has been widely used in agriculture to prevent the growth of fungi on crops. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low toxicity. In recent years, there has been increasing interest in the scientific community to study the properties and potential applications of dichlofluanid in various fields.
作用机制
The mechanism of action of N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided involves the inhibition of energy metabolism in cells. It targets the mitochondrial respiratory chain and disrupts the electron transport chain, leading to a decrease in ATP production. This results in the death of the cell or organism, making N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided an effective fungicide and biocide.
Biochemical and Physiological Effects
Dichlofluanid has been shown to have several biochemical and physiological effects on organisms. In bacteria and fungi, it can inhibit the synthesis of cell wall components and disrupt membrane integrity. In animal cells, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided can induce oxidative stress and activate apoptotic pathways. It has also been shown to have immunomodulatory effects, such as increasing the production of cytokines and chemokines.
实验室实验的优点和局限性
Dichlofluanid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a low toxicity profile. It can be used in a wide range of concentrations and can be easily dissolved in common solvents. However, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has some limitations, such as its low solubility in water and its potential to interact with other compounds in complex mixtures.
未来方向
There are several future directions for research on N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided. In medicine, further studies are needed to investigate its potential as an antimicrobial agent and cancer treatment. In materials science, there is potential for the development of new flame retardants and corrosion inhibitors based on N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided. In environmental science, more research is needed to understand the long-term effects of N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided on ecosystems and to develop sustainable biocide strategies. Overall, the diverse range of potential applications for N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided makes it an interesting and promising area of research.
合成方法
Dichlofluanid can be synthesized through a multistep process starting from 2-thiophenecarboxylic acid and 2,4-dichlorobenzylamine. The reaction involves the formation of an amide bond between the two compounds, followed by a series of purification steps to obtain the final product. The synthesis of N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has been well-established, and several variations of the process have been reported in the literature.
科学研究应用
Dichlofluanid has been studied extensively for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has been shown to have antimicrobial properties and can inhibit the growth of several types of bacteria and fungi. It has also been investigated for its potential use in cancer treatment, as it can induce apoptosis in cancer cells.
In materials science, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has been used as a coating material for metal surfaces to prevent corrosion. It has also been studied for its potential use as a flame retardant in polymers and textiles. In environmental science, N-(2,4-dichlorobenzyl)-2-(2-thienyl)acetamided has been shown to have low toxicity to aquatic organisms and can be used as a biocide in water treatment.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS/c14-10-4-3-9(12(15)6-10)8-16-13(17)7-11-2-1-5-18-11/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFVFPJVWXQHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-Dichloro-benzyl)-2-thiophen-2-yl-acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)

